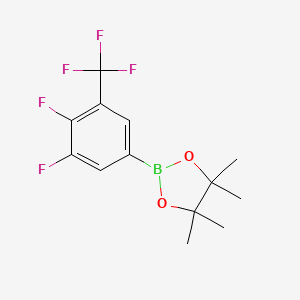

2-(3,4-Difluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This boronic ester features a dioxaborolane core with a phenyl ring substituted at the 3,4-positions with fluorine and a 5-position trifluoromethyl (-CF₃) group. The -CF₃ group is a strong electron-withdrawing moiety, while the fluorine atoms modulate electronic and steric properties. Such compounds are pivotal in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals .

Propriétés

Formule moléculaire |

C13H14BF5O2 |

|---|---|

Poids moléculaire |

308.05 g/mol |

Nom IUPAC |

2-[3,4-difluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H14BF5O2/c1-11(2)12(3,4)21-14(20-11)7-5-8(13(17,18)19)10(16)9(15)6-7/h5-6H,1-4H3 |

Clé InChI |

WWQDTAUAUDRXPS-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)C(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods of 2-(3,4-Difluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

General Synthetic Strategy

The synthesis of this compound typically involves the palladium-catalyzed borylation of the corresponding aryl halide or arylboronic acid derivative using bis(pinacolato)diboron or pinacol boronate esters under mild to moderate heating conditions. The reaction is conducted in the presence of a base (commonly potassium phosphate or acetate) and a suitable solvent system such as tetrahydrofuran (THF) or toluene with a small amount of water. The palladium catalyst is often Pd(dppf)Cl2·CH2Cl2 or Pd(OAc)2 combined with phosphine ligands like dppf or SPhos.

Specific Procedures and Conditions

Borylation from Arylboronic Acid MIDA Esters

- Starting Material: 3-bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester (0.226 mmol, 1 equiv)

- Borylating Agent: 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives (1.5 equiv)

- Catalyst: Pd(OAc)2 (4 mol%) with SPhos ligand (8 mol%)

- Base: Potassium phosphate tribasic (K3PO4, 3 equiv)

- Solvent: THF (0.25 M) with added water (5 equiv)

- Temperature: Heated at 90 °C for 24 hours in a nitrogen atmosphere

- Workup: Cooling to 0 °C followed by dropwise addition of 30% aqueous hydrogen peroxide (10 equiv) to oxidize any residual boron species

- Purification: C18 silica gel chromatography with gradient elution (0-60% water in acetonitrile)

- Yield: Approximately 80% isolated yield as a white solid

This procedure is adapted from a Royal Society of Chemistry publication and is considered a robust method for synthesizing fluorinated arylboronate esters with high purity and yield.

Borylation Using Pd(dppf)Cl2·CH2Cl2 Catalyst

- Starting Material: 3-bromo-5-(trifluoromethyl)benzaldehyde or related aryl bromides

- Borylating Agent: 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives (1.3–2 equiv)

- Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.5 mol%)

- Base: Potassium phosphate tribasic (K3PO4, 3 equiv)

- Solvent: Toluene or toluene/water mixture (0.25 M)

- Temperature and Time: Initial stirring at 0 °C for 7 hours, then room temperature for 2 hours, followed by heating at 90 °C for 16 hours

- Purification: Silica gel chromatography using ethyl acetate/petroleum ether mixtures (ratios from 1:15 to 1:10)

- Yield: Yields ranging from 65% to 84% depending on substrate and reaction conditions

This method is frequently used for the preparation of various substituted arylboronate esters, including those with trifluoromethyl and fluorine substituents, showing good functional group tolerance and reproducibility.

Comparative Data Table of Preparation Conditions

| Parameter | Method A (Pd(OAc)2/SPhos) | Method B (Pd(dppf)Cl2·CH2Cl2) |

|---|---|---|

| Starting Material | 3-bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester | 3-bromo-5-(trifluoromethyl)benzaldehyde or aryl bromide |

| Borylating Agent | 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv) | 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.3–2 equiv) |

| Catalyst | Pd(OAc)2 (4 mol%) + SPhos (8 mol%) | Pd(dppf)Cl2·CH2Cl2 (0.5 mol%) |

| Base | K3PO4 (3 equiv) | K3PO4 (3 equiv) |

| Solvent | THF + H2O (5 equiv) | Toluene + H2O (variable) |

| Temperature | 90 °C for 24 h | 0 °C for 7 h, RT 2 h, then 90 °C for 16 h |

| Workup | 30% aq. H2O2 addition, C18 silica chromatography | Silica gel chromatography (EtOAc/petroleum ether) |

| Yield | ~80% | 65–84% |

Mechanistic Insights and Notes

- The palladium-catalyzed borylation proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to form the arylboronate ester.

- The presence of water is crucial to facilitate the hydrolysis of intermediates and improve catalyst turnover.

- The choice of ligand (dppf vs. SPhos) influences catalyst activity and selectivity, with SPhos often providing higher yields for sterically hindered or electron-deficient substrates.

- Post-reaction oxidation with hydrogen peroxide ensures the removal of any residual boron species and stabilizes the product.

Summary of Research Findings

- The compound this compound can be synthesized efficiently via palladium-catalyzed borylation of the corresponding aryl bromide or boronic acid MIDA ester.

- Both Pd(dppf)Cl2·CH2Cl2 and Pd(OAc)2/SPhos catalytic systems have been validated with high yields and purity.

- Reaction conditions typically involve mild heating (90 °C) with potassium phosphate as a base and THF or toluene as solvents.

- Purification is generally achieved by silica gel or C18 reverse-phase chromatography, yielding the product as a solid or oil suitable for further synthetic applications.

- These methods are supported by peer-reviewed publications from the Royal Society of Chemistry, ensuring reliability and reproducibility.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling

The compound participates in Suzuki-Miyaura coupling reactions, a key method for forming carbon-carbon bonds between aryl halides and boronate esters. For example, structurally analogous dioxaborolanes (e.g., 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane) react with aryl halides under palladium catalysis (e.g., Pd(dppf)Cl₂·DCM or Pd(OAc)₂) in the presence of bases like K₃PO₄ and solvents such as THF/H₂O mixtures .

Mechanism :

-

Transmetallation : The boronate ester transfers its aryl group to the palladium catalyst.

-

Coupling : The palladium-aryl complex reacts with an aryl halide to form a biaryl product.

-

Oxidation : Boronate esters are oxidized to phenols using H₂O₂, releasing the final product .

| Reaction Parameters | Example Reaction |

|---|---|

| Catalyst | Pd(dppf)Cl₂·DCM (4 mol%) |

| Ligand | Not required for some protocols |

| Base | K₃PO₄ (3 equiv) |

| Solvent | THF/H₂O (0.25 M) |

| Temperature | 90 °C |

| Time | 24–27 h |

| Oxidant | 30% H₂O₂ (10 equiv) |

Outcome : Formation of biaryl compounds or phenols after oxidation .

Oxidation Reactions

The dioxaborolane group undergoes oxidation to yield phenolic compounds. In protocols described for similar compounds, H₂O₂ is added post-coupling to oxidize the boronate ester to a phenol .

Mechanism :

-

The boronate ester reacts with H₂O₂, leading to hydrolysis and release of the phenol.

-

This step is critical for isolating the final product in cross-coupling reactions .

Transmetallation

The compound’s boron atom facilitates transmetallation with other metal catalysts (e.g., palladium), enabling its participation in coupling reactions. The fluorinated substituents may stabilize intermediates during these steps.

Structural Influence on Reactivity

The compound’s fluorinated substituents (3,4-difluoro and 5-trifluoromethyl) impart distinct electronic and steric effects:

-

Electronic Effects : The electron-withdrawing fluorine atoms enhance the stability of intermediates and influence regioselectivity in coupling reactions.

-

Steric Effects : The trifluoromethyl group may hinder backside attack during transmetallation, potentially altering reaction kinetics.

Experimental Conditions and Optimization

Reactions involving structurally similar dioxaborolanes often require:

-

Inert Atmosphere : Nitrogen or argon to minimize oxidative degradation .

-

Temperature Control : Heating to 50–90 °C to accelerate coupling .

-

Base Selection : K₃PO₄ is commonly used to deprotonate intermediates and facilitate transmetallation .

Challenges :

-

Oxidation Sensitivity : Boronate esters may decompose under harsh conditions, necessitating careful oxidant selection (e.g., H₂O₂) .

-

Catalyst Choice : Ligands like SPhos or dppf are critical for achieving high yields in coupling reactions .

References EvitaChem. (2025). 2-(2,4-Difluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from RSC Publishing. (2015). Organic & Biomolecular Chemistry. Retrieved from https://pubs.rsc.org/en/content/getauthorversionpdf/C5OB00078E RSC Publishing. (2015). Supplementary Material. Retrieved from https://www.rsc.org/suppdata/c5/ob/c5ob00078e/c5ob00078e1.pdf VWR. (2025). 2-[3,5-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from https://pr.vwr.com/store/product/47601652

Applications De Recherche Scientifique

2-(3,4-Difluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

Chemistry: As a reagent in Suzuki–Miyaura coupling for synthesizing complex organic molecules.

Biology: In the development of bioconjugates and probes for biological studies.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of materials with specific electronic and optical properties.

Mécanisme D'action

The compound exerts its effects primarily through the Suzuki–Miyaura coupling mechanism. The process involves:

Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

a. 2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : 3,5-Difluorophenyl substitution.

- Molecular Formula : C₁₂H₁₅BF₂O₂; MW : 240.06 g/mol.

- Properties : Higher solubility in polar solvents due to symmetrical fluorine placement. Purity: 98% (TCI America) .

- Applications : Intermediate in fluorinated drug synthesis.

b. 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : 3,5-Dichlorophenyl substitution.

- Molecular Formula : C₁₂H₁₅BCl₂O₂; MW : 273.97 g/mol.

- Properties: Chlorine’s larger atomic radius increases steric hindrance, reducing coupling efficiency compared to fluorine analogs. Not TSCA-listed .

c. 2-(3,5-Dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Trifluoromethyl-Substituted Analogs

a. 2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₁₄H₁₇BClF₃O₃; MW : 336.54 g/mol.

- Properties : Methoxy (-OCH₃) at 4-position increases electron density, counteracting -CF₃’s electron withdrawal. Predicted boiling point: 363.0±42.0 °C .

b. 2-(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Functionalized Derivatives

a. 2-[3,4-Difluoro-5-(4-methoxy-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

- Synthesis : Dean-Stark apparatus used for water removal during pinacol esterification .

- Applications : Benzyloxy groups enhance steric bulk, reducing reactivity in crowded coupling environments.

b. 2-(3-chloro-4-(difluoromethoxy)-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Comparative Data Table

Activité Biologique

2-(3,4-Difluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1251844-06-0) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and applications in organic synthesis, pharmaceutical development, and material science.

- Molecular Formula : C13H14BF5O2

- Molecular Weight : 308.05 g/mol

- Structure : The compound features a dioxaborolane ring which is significant in its chemical reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to form carbon-boron bonds, which are critical in the synthesis of various biologically active molecules. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a valuable candidate in drug discovery.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer Potential | Exhibits inhibitory effects on tumor growth by modulating signaling pathways. |

| Antimicrobial Activity | Demonstrated efficacy against certain bacterial strains in preliminary studies. |

| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in metabolic processes. |

Anticancer Activity

Recent studies have shown that this compound has promising anticancer properties. For instance:

- A study reported that the compound inhibits the PD-1/PD-L1 interaction, enhancing T-cell responses against tumors. This mechanism is crucial for restoring immune function in cancer therapy .

- In vitro assays demonstrated that the compound significantly reduces the viability of cancer cell lines by inducing apoptosis and inhibiting proliferation .

Antimicrobial Properties

Preliminary investigations into the antimicrobial effects of this compound revealed:

- It exhibits selective activity against Gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis .

- Further research is required to optimize its structure for enhanced efficacy and reduced toxicity.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways:

- Inhibition of cytochrome P450 (CYP450) enzymes was noted, which may lead to significant drug-drug interactions if used in combination therapies .

- Specific enzyme assays indicated moderate inhibition rates that could be beneficial in fine-tuning pharmacokinetic profiles of drug candidates.

Applications in Research

The versatility of this compound extends to various fields:

- Organic Synthesis : It serves as a reagent for forming carbon-boron bonds essential for synthesizing complex organic molecules.

- Pharmaceutical Development : The compound is utilized in designing boron-containing drugs with unique biological activities.

- Material Science : Its properties are exploited in creating advanced materials with enhanced thermal stability and chemical resistance .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3,4-Difluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling precursors or direct boronation of fluorinated aryl halides. A common method involves reacting 3,4-difluoro-5-(trifluoromethyl)phenyl bromide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–100°C. Post-reaction purification via column chromatography (hexane/EtOAc) yields the boronate ester. Key validation includes <sup>19</sup>F NMR to confirm fluorine retention and <sup>11</sup>B NMR for boron environment analysis .

Q. How should researchers characterize the structural and electronic properties of this compound?

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-B-O angles ~120° as seen in related dioxaborolanes) to confirm steric effects from tetramethyl groups .

- NMR spectroscopy : <sup>1</sup>H NMR (δ ~1.3 ppm for pinacol methyl groups), <sup>19</sup>F NMR (distinct shifts for 3,4-difluoro and CF₃ groups), and <sup>11</sup>B NMR (δ ~30 ppm for trigonal planar boron).

- Mass spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅BF₅O₂) .

Q. What stability considerations are critical for handling this fluorinated boronate ester?

The compound is moisture-sensitive and should be stored under inert gas (N₂/Ar) at 0–6°C . Decomposition pathways include hydrolysis of the B-O bond, detectable via <sup>11</sup>B NMR (broadening or shift to δ ~10 ppm for tetrahedral boron). Stability under reaction conditions (e.g., in Pd-catalyzed cross-couplings) should be monitored via TLC or in situ IR .

Advanced Research Questions

Q. How do the fluorine substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing 3,4-difluoro and CF₃ groups enhance electrophilicity at the boron center, accelerating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance from the trifluoromethyl group may reduce coupling efficiency with bulky aryl partners. Optimize using polar solvents (DME/H₂O) and ligands (SPhos) to balance electronic and steric effects . Computational studies (DFT) can model charge distribution at the boron atom and predict regioselectivity .

Q. What contradictions exist in literature regarding the catalytic activity of this compound?

Discrepancies arise in reported yields for couplings with electron-rich aryl halides. Some studies suggest fluorinated boronates require higher catalyst loadings (5 mol% Pd) due to reduced Lewis acidity, while others achieve high efficiency at 1 mol% . Resolve conflicts by standardizing reaction parameters (temperature, solvent purity) and validating via kinetic profiling .

Q. What methodological frameworks support computational analysis of its electronic structure?

- DFT calculations : Use B3LYP/6-31G(d) to model frontier orbitals (HOMO/LUMO) and quantify electron-withdrawing effects of fluorine substituents.

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., THF vs. DMF) to predict solubility and aggregation behavior .

- Spectroscopic mapping : Correlate computed <sup>19</sup>F chemical shifts with experimental data to validate accuracy .

Q. How can researchers design experiments to study hydrolytic stability under varying pH conditions?

- Kinetic studies : Monitor hydrolysis rates via <sup>11</sup>B NMR in buffered solutions (pH 2–12) at 25°C.

- Activation energy calculation : Use Arrhenius plots from data collected at 20–60°C.

- Stabilization strategies : Co-solvents (e.g., dioxane) or additives (e.g., BHT) may mitigate decomposition .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.